Cas no 91252-54-9 (Ethyl 5-(tert-butyl)isoxazole-3-carboxylate)

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate is a versatile heterocyclic ester with applications in pharmaceutical and agrochemical synthesis. Its isoxazole core, combined with the tert-butyl substituent, enhances steric and electronic properties, making it a valuable intermediate in the development of bioactive compounds. The ethyl ester group provides reactivity for further functionalization, such as hydrolysis or amidation, facilitating its use in diverse synthetic pathways. This compound exhibits stability under standard conditions, ensuring consistent performance in reactions. Its structural features contribute to improved selectivity and yield in target molecule construction, particularly in medicinal chemistry for drug discovery and crop protection agents. Suitable for research and industrial-scale applications.
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate structure
91252-54-9 structure
Product Name:Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
CAS No:91252-54-9
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD00085057
CID:803419
PubChem ID:16765306
Update Time:2025-11-02

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-tert-butylisoxazole-3-carboxylate
    • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-, ethyl ester
    • ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
    • 5-tert-Butyl-isoxazol-3-carbonsaeure-aethylester
    • 5-tert-butylisoxazole-3-carboxylic acid ethyl ester
    • ethyl 5-t-butyl-isoxazole-3-carboxylate
    • FDLIJPQDQLVOMY-UHFFFAOYSA-N
    • 5-tert-butyl-3-isoxazolecarboxylic acid ethyl ester
    • SBB014613
    • STK691837
    • OR29684
    • ST2406964
    • ST4140282
    • A
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl-, ethyl ester (7CI)
    • Ethyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate (ACI)
    • Ethyl 5-tert-butylisoxazle-3-carboxylate
    • DB-013644
    • AKOS005603722
    • 91252-54-9
    • ETHYL 5-(TERT-BUTYL)-3-ISOXAZOLECARBOXYLATE
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)-,ethyl ester
    • CS-W006590
    • 5-tert-butyl-isoxazole-3-carboxylic acid ethyl ester
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-, ethyl ester
    • MFCD00085057
    • DTXSID60587943
    • SCHEMBL352509
    • AS-5373
    • MDL: MFCD00085057
    • Inchi: 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
    • InChI Key: FDLIJPQDQLVOMY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C(C)(C)C)ON=1)OCC

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.057
  • Melting Point: No data available
  • Boiling Point: 279.5°C at 760 mmHg
  • Flash Point: 122.8°C
  • Refractive Index: 1.463
  • PSA: 52.33000
  • LogP: 2.14880
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Security Information

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Reference
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; et al, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  rt; 16 h, reflux
Reference
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ;  rt; 16 h, reflux
Reference
Efficient synthesis of ESI-09, a novel non-cyclic nucleotide EPAC antagonist
Chen, Haijun; et al, Tetrahedron Letters, 2013, 54(12), 1546-1549

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium tert-butoxide ;  rt; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ;  3 - 6 h, 70 °C
Reference
Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
Bracken, Cormac; et al, Journal of Organic Chemistry, 2020, 85(4), 2607-2617

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Raw materials

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Preparation Products

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Order Number:A843774
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):262.0/439.0/853.0
Email:sales@amadischem.com

Additional information on Ethyl 5-(tert-butyl)isoxazole-3-carboxylate

Comprehensive Guide to Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS No. 91252-54-9)

Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS No. 91252-54-9) is a versatile chemical compound widely used in pharmaceutical and agrochemical research. This isoxazole derivative has gained significant attention due to its unique structural properties and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are crucial in developing new therapeutic agents.

The molecular structure of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate features an isoxazole ring substituted with a tert-butyl group at the 5-position and an ethyl ester at the 3-position. This configuration makes it an excellent intermediate for synthesizing more complex molecules. Recent studies have explored its potential in creating anti-inflammatory and antimicrobial agents, aligning with current trends in pharmaceutical research focused on combating antibiotic resistance.

In the field of agrochemicals, Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has shown promise as a precursor for developing novel crop protection agents. With increasing global demand for sustainable agriculture solutions, this compound's potential applications in pesticide formulation are being actively investigated. Its structural features may contribute to the development of more environmentally friendly pest control solutions.

The synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate typically involves cyclocondensation reactions of appropriate precursors. Researchers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on green chemistry principles. This aligns with the growing industry emphasis on sustainable chemical production methods that minimize environmental impact.

Analytical characterization of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Quality control is particularly important as impurities in such intermediates can significantly affect downstream drug development processes.

Market demand for Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been steadily increasing, driven by growth in the pharmaceutical intermediates sector. The compound's versatility makes it valuable for contract research organizations and academic institutions engaged in medicinal chemistry projects. Suppliers are responding to this demand by offering the material in various quantities, from research-scale to bulk production.

Storage and handling of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and light. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material, in line with general laboratory safety protocols.

Recent patent literature reveals growing interest in applications of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives, particularly in areas of central nervous system therapeutics and metabolic disorder treatments. This reflects broader trends in pharmaceutical research targeting neurological conditions and diabetes management, which are significant healthcare challenges worldwide.

The price and availability of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) vary depending on purity grade and quantity. Research-grade quantities (1-100g) are readily available from specialty chemical suppliers, while larger quantities may require custom synthesis. The compound's cost-effectiveness as a building block contributes to its popularity in medicinal chemistry programs.

Future research directions for Ethyl 5-(tert-butyl)isoxazole-3-carboxylate may include exploration of its biological activity profile and development of novel synthetic methodologies. The compound's potential in combinatorial chemistry and high-throughput screening platforms makes it particularly valuable in modern drug discovery approaches that emphasize efficiency and diversity.

For researchers working with Ethyl 5-(tert-butyl)isoxazole-3-carboxylate, proper documentation of experimental procedures and results is essential. The compound's structure-activity relationships continue to be an area of active investigation, with computational chemistry methods increasingly being applied to predict potential biological targets and optimize derivative structures.

In conclusion, Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) represents an important chemical intermediate with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and synthetic versatility ensure its continued relevance in scientific investigations aimed at addressing current healthcare and agricultural challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91252-54-9)Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
A843774
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):262.0/439.0/853.0
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